![molecular formula C26H33N3O4S2 B2723295 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476320-53-3](/img/structure/B2723295.png)
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups including a sulfamoyl group, a thiazole ring, and a benzamide group .
Molecular Structure Analysis
The molecule contains a total of 83 bonds, including 42 non-H bonds, 19 multiple bonds, 14 rotatable bonds, 3 double bonds, and 16 aromatic bonds. It also contains 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .Chemical Reactions Analysis
Again, without specific information, it’s hard to provide a detailed chemical reactions analysis. But based on its structure, it could undergo reactions typical for sulfamoyl groups, thiazole rings, and benzamide groups .Applications De Recherche Scientifique
Aromatic Sulfonamide Inhibitors
Aromatic sulfonamides have been explored for their potential as inhibitors of carbonic anhydrase isoenzymes, displaying nanomolar inhibitory concentration ranges. These compounds show varied activities across different isoenzymes, indicating their potential in targeting specific biological pathways (Supuran, Maresca, Gregáň, & Milan Remko, 2013).
Oxidizing Agents and Organic Reactions
Bis(p-methoxyphenyl) selenoxide has been identified as a versatile oxidizing agent useful for a range of mild oxidations. Its reactivity towards various organic substrates demonstrates the potential for applications in organic synthesis, highlighting the importance of such compounds in facilitating complex chemical reactions (Otsubo & Ogura, 1986).
Nanofiltration Membranes
Novel sulfonated aromatic diamine monomers have been synthesized and utilized in the preparation of thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye rejection capabilities, demonstrating their potential in water purification and treatment applications (Liu et al., 2012).
Polymorphic Crystal Inhibition
Research into the synthesis and influence of certain compounds on the crystallization of sulfathiazole and sulfapyridine has shown that these can act as polymorph-selective crystal nucleation inhibitors. This is significant for the pharmaceutical industry where crystal polymorphism can affect drug solubility and bioavailability (Lawrence, McAuliffe, & Moynihan, 2010).
High-Performance Materials
Studies on the synthesis and characterization of aromatic polyamides containing S-triazine rings and other novel compounds have contributed to the development of high-performance materials. These materials exhibit desirable properties such as solubility in polar solvents, thermal stability, and potential applications in advanced technologies (Sagar et al., 1997).
Propriétés
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O4S2/c1-17(2)14-29(15-18(3)4)35(31,32)22-10-7-20(8-11-22)25(30)28-26-27-23(16-34-26)21-9-12-24(33-6)19(5)13-21/h7-13,16-18H,14-15H2,1-6H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKRBGDKAPTLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

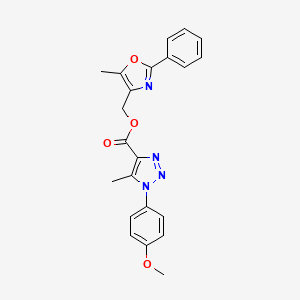

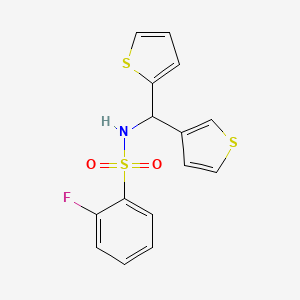
![4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2723218.png)
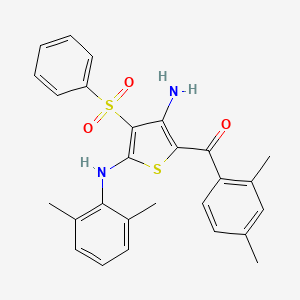
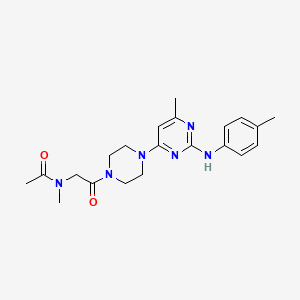
![tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B2723222.png)
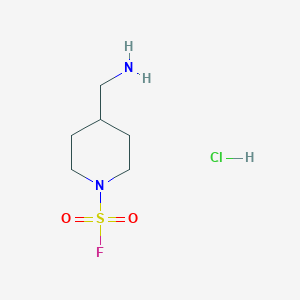
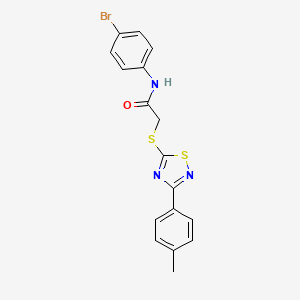
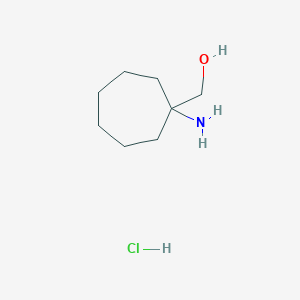
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2723229.png)
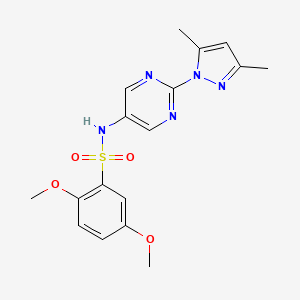

![2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2723232.png)